molecular formula C16H18Cl4O3 B127339 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic anhydride CAS No. 56860-12-9

3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic anhydride

Cat. No.: B127339
CAS No.: 56860-12-9
M. Wt: 400.1 g/mol
InChI Key: CFCQREDNKXNRIG-UHFFFAOYSA-N
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Description

3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic anhydride is a chemical compound known for its role as an intermediate in the synthesis of various pyrethroid insecticides. This compound is characterized by its cyclopropane ring structure, which is substituted with a dichlorovinyl group and two methyl groups. The presence of these substituents imparts unique chemical properties to the compound, making it valuable in the production of insecticides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic anhydride typically involves the reaction of permethric acid with phosgene in the presence of a catalyst. The reaction is carried out in a solvent such as toluene at elevated temperatures (80-90°C) for approximately 1.5 hours . This process yields the desired anhydride compound, which can then be purified for further use.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic anhydride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the dichlorovinyl group to a less oxidized state.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorovinyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with the compound under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted cyclopropane derivatives, carboxylic acids, and reduced forms of the original compound.

Scientific Research Applications

3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic anhydride is extensively used in scientific research, particularly in the fields of:

    Chemistry: As an intermediate in the synthesis of pyrethroid insecticides, it is crucial for developing new insecticidal compounds.

    Biology: The compound’s derivatives are studied for their biological activity and potential use in pest control.

    Medicine: Research into the compound’s derivatives explores their potential therapeutic applications.

    Industry: It is used in the production of various insecticides, contributing to pest management in agriculture and public health.

Mechanism of Action

The mechanism of action of 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic anhydride involves its conversion to active pyrethroid insecticides. These insecticides target the nervous system of insects, disrupting sodium channel function and leading to paralysis and death of the pests . The molecular targets include voltage-gated sodium channels, which are essential for nerve impulse transmission.

Comparison with Similar Compounds

Similar Compounds

    Permethrin: A widely used pyrethroid insecticide with a similar cyclopropane structure.

    Cypermethrin: Another pyrethroid insecticide with enhanced stability and efficacy.

    Deltamethrin: Known for its high potency and effectiveness against a broad range of insects.

Uniqueness

3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic anhydride is unique due to its specific substituents, which impart distinct chemical properties and reactivity. Its role as an intermediate in the synthesis of various pyrethroids highlights its importance in the development of effective insecticides.

Properties

IUPAC Name

[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18Cl4O3/c1-15(2)7(5-9(17)18)11(15)13(21)23-14(22)12-8(6-10(19)20)16(12,3)4/h5-8,11-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCQREDNKXNRIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)OC(=O)C2C(C2(C)C)C=C(Cl)Cl)C=C(Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10972289
Record name 3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic anhydride
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URL https://comptox.epa.gov/dashboard/DTXSID10972289
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Molecular Weight

400.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56860-12-9
Record name Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56860-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic anhydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056860129
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10972289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic anhydride
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